molecular formula C10H7F2NO3 B12855267 2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid

2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid

Cat. No.: B12855267
M. Wt: 227.16 g/mol
InChI Key: NHJPWFVNARIBKR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid typically involves the reaction of 2-aminophenol with difluoromethyl ketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards these targets. Additionally, the benzoxazole ring structure allows for interactions with various biological macromolecules, facilitating its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)benzo[d]oxazol-4-amine
  • 2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid
  • 2-(Difluoromethyl)benzo[d]oxazol-4-thiol

Uniqueness

2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to similar compounds. Additionally, its acetic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

2-[2-(difluoromethyl)-1,3-benzoxazol-4-yl]acetic acid

InChI

InChI=1S/C10H7F2NO3/c11-9(12)10-13-8-5(4-7(14)15)2-1-3-6(8)16-10/h1-3,9H,4H2,(H,14,15)

InChI Key

NHJPWFVNARIBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(F)F)CC(=O)O

Origin of Product

United States

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